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molecular formula C12H12BrFO4 B8429636 Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate

Methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate

Cat. No. B8429636
M. Wt: 319.12 g/mol
InChI Key: SDOFGRJGTWBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06030990

Procedure details

To a solution of methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate (1.22 g) in ethanol (40 ml), thiourea (356 mg) was added and the mixture was refluxed for 11 hours under heat. After cooling, this was concentrated under reduced pressure and water (50 ml) was added to the residue. After pH was adjusted to around 8 with saturated aqueous solution of sodium bicarbonate under stirring, ether (20 ml) and n-hexane (40 ml) were added, which was stirred for 10 minutes as it was. The crystals were collected by filtration, washed with water, and then dried. The solids thus obtained were dissolved into sulforane (10 ml) and, after 6N hydrochloric acid (20 ml) was added, the mixture was refluxed for 8 hours under heat. After cooling, this was poured into ice water and the crystals deposited were collected by filtration, washed with water, and then dried to obtain 403 mg (39%) of aimed compound as crystals.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([F:14])=[C:10]([C:15]([O:17]C)=[O:16])[CH:9]=1)[C:3]([O:5]C)=O.[NH2:19][C:20](N)=[S:21].Cl.C([OH:26])C>>[O:26]=[C:20]1[NH:19][C:3](=[O:5])[CH:2]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([CH:9]=2)[C:15]([OH:17])=[O:16])[S:21]1

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
BrC(C(=O)OC)CC1=CC(=C(C=C1)F)C(=O)OC
Name
Quantity
356 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated under reduced pressure and water (50 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
ether (20 ml) and n-hexane (40 ml) were added
STIRRING
Type
STIRRING
Details
which was stirred for 10 minutes as it
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solids thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved into sulforane (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals deposited were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1SC(C(N1)=O)CC=1C=CC(=C(C(=O)O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 403 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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